molecular formula C15H17BF2N2O2 B586605 3-Bodipy-propanoic Acid Methyl Ester CAS No. 1242057-00-6

3-Bodipy-propanoic Acid Methyl Ester

Cat. No.: B586605
CAS No.: 1242057-00-6
M. Wt: 306.12
InChI Key: YKZNONDRHXQSKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bodipy-propanoic Acid Methyl Ester typically involves the condensation of a dipyrromethane with a boron source, followed by functionalization with a propanoic acid methyl ester group. One common method involves the use of InCl3 as an acid catalyst in dichloromethane (CH2Cl2) to synthesize dipyrromethanes .

Industrial Production Methods: Industrial production methods for BODIPY derivatives, including this compound, often involve large-scale organic synthesis techniques. These methods prioritize yield optimization, cost-effectiveness, and scalability. Specific details on industrial production methods for this compound are less commonly documented in publicly accessible sources.

Chemical Reactions Analysis

Types of Reactions: 3-Bodipy-propanoic Acid Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized BODIPY derivatives, while substitution can introduce new functional groups, enhancing the compound’s utility in different applications .

Scientific Research Applications

Chemistry: 3-Bodipy-propanoic Acid Methyl Ester is used as a fluorescent probe in various chemical applications, including imaging and sensing. Its strong fluorescence makes it ideal for detecting and quantifying chemical species .

Biology: In biological research, this compound is employed for cellular imaging and tracking. Its ability to stain specific cellular components, such as lipid droplets, makes it valuable for studying cellular processes .

Medicine: BODIPY derivatives, including this compound, are explored for their potential in photodynamic therapy (PDT) for cancer treatment. Their photophysical properties allow for targeted therapy with minimal side effects .

Industry: In industrial applications, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells, due to its excellent photostability and tunable emission properties .

Mechanism of Action

The mechanism of action of 3-Bodipy-propanoic Acid Methyl Ester primarily involves its photophysical properties. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. This fluorescence is due to the electronic transitions within the BODIPY core. The compound’s ability to act as a fluorescent probe is attributed to its high fluorescence quantum yield and photostability .

Molecular Targets and Pathways: In biological applications, the compound targets specific cellular components, such as lipid droplets, by binding to them and emitting fluorescence upon excitation. This allows researchers to visualize and track cellular processes in real-time .

Comparison with Similar Compounds

Uniqueness: 3-Bodipy-propanoic Acid Methyl Ester stands out due to its specific functionalization with a propanoic acid methyl ester group, which can enhance its solubility and reactivity in certain applications. Its unique combination of photophysical properties and functional groups makes it a versatile tool in scientific research and industrial applications .

Properties

IUPAC Name

methyl 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BF2N2O2/c1-10-8-11(2)19-14(10)9-13-5-4-12(6-7-15(21)22-3)20(13)16(19,17)18/h4-5,8-9H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZNONDRHXQSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)OC)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677138
Record name Difluoro(methyl 3-{2-[(3,5-dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanoatato)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242057-00-6
Record name Difluoro(methyl 3-{2-[(3,5-dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanoatato)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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